4-Fluoro-3-methyl-5-(trifluoromethyl)phenol

Description

Introduction to 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol

Chemical Identity and Classification

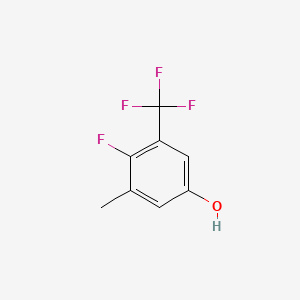

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol (CAS: 1373920-61-6) is a fluorinated aromatic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . Its structure features:

- A phenolic hydroxyl group (-OH) at the para position.

- A fluorine substituent at the meta position.

- A trifluoromethyl (-CF₃) group at the ortho position relative to the hydroxyl group.

- A methyl (-CH₃) group at the meta position relative to the fluorine.

The compound’s SMILES notation is CC1=CC(=CC(=C1F)C(F)(F)F)O , and its InChIKey is ZYLHFHFPFCTERO-UHFFFAOYSA-N . It belongs to the class of fluorinated phenolic derivatives , characterized by enhanced stability and reactivity due to electron-withdrawing fluorine substituents.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1373920-61-6 |

| Molecular Formula | C₈H₆F₄O |

| Molecular Weight | 194.13 g/mol |

| Melting Point | Not fully characterized |

| Boiling Point | Not fully characterized |

| Density | ~1.434 g/cm³ (predicted) |

Historical Context and Discovery

The compound’s synthesis and applications gained prominence in the late 20th century, driven by the demand for fluorinated intermediates in agrochemical and pharmaceutical research. Key milestones include:

- 1997 : A patent (US5892126A) described its preparation via diazotization of 4-fluoro-3-trifluoromethylaniline, highlighting its role as a precursor for herbicides.

- 2016 : A Chinese patent (CN106316864A) outlined a two-step nitration-reduction process using 2-trifluoromethyl toluene, achieving yields up to 61%.

- 2020 : Studies demonstrated its utility in hydrogen-bond-driven self-assembled monolayers, leveraging the electron-withdrawing effects of fluorine.

While its exact discovery date remains unclear, industrial interest surged due to its compatibility with catalytic hydrogenation and electrophilic substitution reactions.

Significance in Fluorinated Organic Chemistry

Fluorinated phenolic compounds like 4-fluoro-3-methyl-5-(trifluoromethyl)phenol are pivotal in modern chemistry due to:

- Enhanced Stability : The C-F bond’s strength (485 kJ/mol) improves thermal and oxidative stability compared to non-fluorinated analogs.

- Electronic Effects : Fluorine and trifluoromethyl groups reduce electron density on the aromatic ring, facilitating nucleophilic aromatic substitution and coupling reactions.

- Bioactivity : Fluorine’s electronegativity enhances binding affinity in drug-receptor interactions, making the compound valuable in agrochemical intermediates.

For example, its derivative N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide is a potent herbicide.

Overview of Fluorinated Phenolic Compounds

Fluorinated phenols are a structurally diverse class with applications in materials science, pharmaceuticals, and catalysis. Key comparisons to 4-fluoro-3-methyl-5-(trifluoromethyl)phenol include:

Table 2: Structural and Functional Comparison

The ortho -trifluoromethyl and meta -fluoro substituents in 4-fluoro-3-methyl-5-(trifluoromethyl)phenol create steric hindrance and electronic deactivation, directing reactions to specific ring positions. This contrasts with simpler fluorophenols, which lack such regioselective control.

Properties

IUPAC Name |

4-fluoro-3-methyl-5-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-5(13)3-6(7(4)9)8(10,11)12/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLHFHFPFCTERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation and Organometallic Intermediate Route

A patented method for related trifluoromethylated aromatic compounds involves:

Step 1: Halogenation of Fluorinated Aromatic Precursors

Starting from 2-fluoro-3-chlorotrifluoromethylbenzene derivatives, bromination is performed using N-bromosuccinimide (NBS) in solvents such as acetonitrile at controlled temperatures (0–30 °C) to obtain bromo-substituted intermediates with high yield (~85%) and purity (>99% GC).Step 2: Formation of Grignard Reagents

Magnesium metal is reacted with the bromo intermediate in tetrahydrofuran (THF) at temperatures below 45 °C to form the corresponding arylmagnesium bromide. This organometallic intermediate is crucial for subsequent acylation steps.Step 3: Acylation to Form Trifluoroacetophenone Derivatives

The Grignard reagent is reacted with ethyl trifluoroacetate under controlled conditions to yield trifluoroacetophenone intermediates. The reaction mixture is acidified, extracted, dried, and purified by distillation, resulting in yields around 80% with high purity (>98.5% GC).

This method, while described for 3-chloro-4-fluoro-5-trifluoromethyl trifluoroacetophenone, provides a framework adaptable for synthesizing 4-fluoro-3-methyl-5-(trifluoromethyl)phenol by modifying substituents and subsequent functional group transformations.

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | N-bromosuccinimide, acetonitrile, 0–30 °C | Bromo intermediate, 85% yield, >99% GC purity | Controlled bromination |

| 2 | Mg, THF, <45 °C | Arylmagnesium bromide formed | Organometallic intermediate |

| 3 | Ethyl trifluoroacetate, acid work-up | Trifluoroacetophenone, ~80% yield, >98.5% purity | Purification by distillation |

Nitration and Reduction Route for Related Phenyl Derivatives

Although focused on 4-methyl-3-trifluoromethyl phenylamine, this method provides insight into functional group transformations relevant to phenol derivatives:

Step 1: Nitration of 2-trifluoromethyl toluene

Nitration is performed at low temperatures (−10 to 10 °C) using mixed acid (nitric and sulfuric acid) to yield 4-nitro-2-trifluoromethyl toluene with high yield (~97%) without requiring purification.Step 2: Reduction of Nitro Group to Amino Group

Reduction is achieved either by catalytic hydrogenation (Pd/C, methanol, 0.5 MPa H2, 50 °C) or by iron powder and ammonium chloride in aqueous medium at elevated temperature (~90–100 °C), yielding the corresponding amine with 56–61% yield and high purity (>98% HPLC).

This approach demonstrates the feasibility of selective aromatic substitution and subsequent functional group conversion, which can be adapted for phenol synthesis by replacing reduction with hydroxylation or demethylation steps.

Direct Electrophilic Aromatic Substitution for Phenol Functionalization

A study on trifluoromethylthiolation of substituted phenols reveals:

Use of Electrophilic Reagents

Phenols substituted with methyl and trifluoromethyl groups can be regioselectively functionalized using electrophilic trifluoromethylthiolation reagents such as N-trifluoromethylsulfanyl aniline (PhNHSCF3) in the presence of strong acid activators like triflic acid (TfOH).Regioselectivity

Methyl-substituted phenols undergo substitution predominantly at the para or ortho positions relative to the hydroxyl group, depending on steric and electronic factors. For 3-methyl phenol derivatives, substitution occurs at the 4-position exclusively, which aligns with the substitution pattern of 4-fluoro-3-methyl-5-(trifluoromethyl)phenol.Reaction Conditions

The reaction is typically carried out at mild temperatures (room temperature to 40 °C) with stoichiometric amounts of reagents, producing high regioselectivity and good yields.

This method suggests a direct route to introduce trifluoromethyl-containing groups onto phenols, which could be adapted for synthesizing 4-fluoro-3-methyl-5-(trifluoromethyl)phenol by appropriate choice of starting phenol and reagents.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

The halogenation-Grignard-acylation pathway is versatile for introducing trifluoromethyl and related groups on aromatic rings with high regioselectivity and purity, suitable for scale-up synthesis.

The nitration-reduction route is industrially favorable for related substituted aromatic amines and can be adapted for phenol synthesis via subsequent hydroxylation or demethylation.

The direct electrophilic aromatic substitution method offers a modern, mild, and regioselective approach to functionalize phenols, potentially enabling late-stage modifications of complex molecules.

Solvent choice, temperature control, and acid activators critically influence reaction selectivity and yield in all methods.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine, methyl, or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis :

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol serves as a crucial precursor for synthesizing fluorinated compounds, which exhibit unique chemical properties due to the presence of fluorine atoms .

Biology

- Biological Activity Studies :

The compound's derivatives are being investigated for potential antimicrobial and anticancer activities. Its interaction with various enzymes suggests that it could play a role in drug design and development .

Medicine

- Pharmaceutical Intermediates :

This compound is utilized as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and antiviral drugs. The incorporation of fluorine into drug molecules often enhances their metabolic stability and efficacy .

Agrochemicals

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol is employed in the synthesis of agrochemicals such as herbicides, insecticides, and fungicides. It acts as a key intermediate in producing specific herbicides like fluorochloridone, which are valued for their effectiveness and safety profiles .

Materials Science

The compound finds applications in developing advanced materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in high-performance materials .

Case Studies and Research Findings

- Antimicrobial Activity : Research has demonstrated that derivatives of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol exhibit significant antimicrobial properties against various pathogens, making them candidates for new antibiotic formulations.

- Drug Development : Studies indicate that incorporating this compound into drug designs can enhance the pharmacokinetic profiles of therapeutic agents, leading to improved efficacy in treating diseases such as cancer and viral infections.

- Environmental Impact Studies : Investigations into the environmental persistence of this compound highlight its stability under ambient conditions, raising considerations for its use in agrochemical formulations .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate biological pathways, leading to desired therapeutic effects. detailed studies on the exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Fluoro-2-(trifluoromethyl)phenol (CAS: N/A) and 2-Fluoro-5-(trifluoromethyl)phenol (CAS: N/A)

- Structural Differences: These isomers differ in the positions of fluorine and trifluoromethyl groups. For example, 2-fluoro-5-(trifluoromethyl)phenol has fluorine at position 2 and -CF₃ at position 5, altering electronic distribution compared to the target compound.

- Reactivity: The meta- and para-positions of substituents in these isomers may reduce steric hindrance compared to the ortho-methyl group in 4-fluoro-3-methyl-5-(trifluoromethyl)phenol. This could enhance their reactivity in nucleophilic substitution reactions .

- Purity and Availability : Commercial samples of these isomers are available at >97% purity, as confirmed by GC-MS and NMR data .

3-Fluoro-5-(trifluoromethyl)phenol (CAS: N/A)

- Structural Similarity : This compound shares the -CF₃ group at position 5 but lacks the methyl group at position 3.

- Acidity : The absence of the electron-donating methyl group likely increases acidity (lower pKa) compared to the target compound.

- Applications : Used as a building block in medicinal chemistry due to its enhanced solubility in polar solvents .

Chlorinated and Nitro Derivatives

4-Chloro-3-(trifluoromethyl)phenol (CAS: 570391-18-3) and 2-Chloro-5-(trifluoromethyl)phenol (CAS: 40889-91-6)

- Substituent Effects : Replacing fluorine with chlorine introduces a stronger electron-withdrawing effect, increasing acidity but reducing metabolic stability in biological systems.

- Mitochondrial Toxicity: Chlorinated trifluoromethylphenols are associated with mitochondrial toxicity, as chloro and nitro groups enhance electrophilicity and reactivity with cellular macromolecules .

Trifluoromethyl-4-nitrophenol (TFM) (CAS: 88-30-2)

Methyl-Substituted Analogs

4-Fluoro-2-(trifluoromethyl)phenol (CAS: 61721-07-1)

Key Comparative Data Table

*Estimated pKa values based on substituent electronic effects.

Research Insights and Trends

- Electronic Effects : Fluorine and -CF₃ groups reduce electron density on the aromatic ring, directing electrophilic attacks to specific positions. Methyl groups donate electrons, counterbalancing this effect .

- Biological Activity : Compounds with -CF₃ and halogen substituents often exhibit enhanced bioactivity but may also show toxicity. For example, mitochondrial toxicity is linked to nitro and chloro derivatives .

- Synthetic Utility: The target compound’s methyl group improves solubility in organic solvents, making it preferable for Suzuki-Miyaura couplings compared to non-methylated analogs .

Biological Activity

Overview

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol is a fluorinated phenolic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol is C₈H₆F₄O. Its structure includes a phenolic hydroxyl group and multiple fluorine substituents, which contribute to its unique chemical behavior and biological interactions.

Target Enzymes

The compound primarily interacts with various enzymes involved in cellular processes, particularly those associated with DNA replication and repair. It has been noted for its potential to inhibit bacterial DNA gyrase, an enzyme crucial for maintaining DNA supercoiling during replication.

Mode of Action

4-Fluoro-3-methyl-5-(trifluoromethyl)phenol binds to the active sites of target enzymes, disrupting their normal function. This inhibition leads to:

- Disruption of DNA replication : By stabilizing DNA strand breaks, it prevents proper DNA replication in bacteria.

- Inhibition of cellular metabolism : The compound may interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production.

Pharmacokinetics

The pharmacokinetic profile of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol indicates good oral bioavailability and broad tissue distribution. It is primarily metabolized by cytochrome P450 enzymes in the liver, which contributes to its efficacy and safety profile in vivo .

Antimicrobial Activity

Research has demonstrated that 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol exhibits significant antibacterial properties. In vitro studies have shown it to be effective against various strains of bacteria, with minimum inhibitory concentrations (MICs) indicating potent activity comparable to established antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown promising results in inhibiting the proliferation of cancer cells while exhibiting lower toxicity towards normal cells. For instance, it demonstrated an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong growth inhibition .

Case Study: Antibacterial Efficacy

A recent study tested the antibacterial efficacy of 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol against multi-drug resistant strains of Staphylococcus aureus. The results showed significant inhibition at concentrations as low as 0.5 μg/mL, highlighting its potential as a therapeutic agent in treating resistant infections.

Case Study: Anticancer Activity

In another study focusing on breast cancer models, the compound was administered to mice inoculated with MDA-MB-231 cells. The treatment resulted in a more than 2-log reduction in tumor volume compared to control groups, demonstrating its effectiveness in vivo .

Biochemical Analysis

| Parameter | Value |

|---|---|

| Molecular Weight | 218.13 g/mol |

| Solubility | Soluble in organic solvents |

| Lipophilicity | High (log P > 3) |

| Metabolism | Hepatic via cytochrome P450 |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Fluoro-3-methyl-5-(trifluoromethyl)phenol, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via sequential halogenation and functional group modifications. For example, nitration of a precursor followed by fluorination using agents like HF or KF (common in trifluoromethylphenol synthesis ). Key intermediates (e.g., nitro derivatives) are characterized via melting point analysis (mp 75–95°C for analogous fluoronitrophenols ) and NMR spectroscopy (e.g., distinguishing CF₃ groups via ¹⁹F NMR). Purity is validated by HPLC with UV detection at 254 nm.

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹⁹F NMR identifies fluorine environments (e.g., CF₃ at δ -60 to -70 ppm ).

- Chromatography : Reverse-phase HPLC (C18 column, methanol/water mobile phase) quantifies impurities.

- Melting Point : Compare with literature values (e.g., mp 75–77°C for structurally similar 4-fluoro-2-nitrophenol ).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M-H]⁻ at m/z 224.03 for C₈H₅F₄O).

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Hazards : Skin/eye irritation, organ toxicity via prolonged exposure .

- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and store in inert atmospheres (N₂).

- Waste Disposal : Neutralize phenolic waste with NaOH and incinerate per EPA guidelines (STORE code 82563 for trifluoromethylphenols ).

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, CF₃) influence the compound’s acidity and reactivity?

- Methodological Answer :

- Acidity : The phenolic -OH group’s pKa is lowered by electron-withdrawing CF₃ and F groups. Measure via potentiometric titration in DMSO/water (expected pKa ~5–6, comparable to 3,5-bis(trifluoromethyl)phenol ).

- Reactivity : Enhanced electrophilicity facilitates reactions like O-alkylation or sulfonation. Monitor reaction kinetics via in situ IR spectroscopy to track substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated phenols?

- Methodological Answer :

- Cross-Validation : Compare ¹H/¹³C NMR with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p) basis sets).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., distinguishing 3-CF₃ vs. 4-CF₃ positions ).

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem vs. specialized catalogs ).

Q. How can this compound be functionalized for medicinal chemistry applications?

- Methodological Answer :

- Derivatization :

- Suzuki Coupling : Use boronate esters (e.g., 2-(dioxaborolanyl)-5-CF₃ phenol ) to attach aryl groups.

- Protection/Deprotection : Protect -OH with TMSCl, perform trifluoromethylation, then deprotect with TBAF .

- Biological Screening : Test derivatives as kinase inhibitors (e.g., structural analogs in agrochemicals ).

Research Applications

- Medicinal Chemistry : Core structure for protease inhibitors (similar to 4-chloro-N-(trifluoromethylphenyl)benzamide ).

- Material Science : Fluorinated monomers for high-stability polymers (analogous to 3,4,5-trifluorobiphenyls ).

- Agrochemicals : Herbicide lead optimization (cf. trifluralin derivatives ).

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.